molecular formula C18H18N2 B561213 Escibenzoline CAS No. 103419-18-7

Escibenzoline

Cat. No.: B561213
CAS No.: 103419-18-7
M. Wt: 262.3 g/mol
InChI Key: IPOBOOXFSRWSHL-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Escibenzoline, also known as the S(+)-enantiomer of Cibenzoline, is an antiarrhythmic agent. It is primarily used in the treatment of cardiac arrhythmias, which are irregular heartbeats that can lead to severe health complications. This compound functions by stabilizing the electrical activity of the heart, thereby preventing abnormal heart rhythms .

Properties

IUPAC Name

2-[(1S)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOBOOXFSRWSHL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C(N1)[C@H]2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103419-18-7
Record name Cifenline, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103419187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESCIBENZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3883Z4UEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

The most widely adopted method for obtaining Cifenline (S)- involves resolving racemic cibenzoline through diastereomeric salt crystallization. This approach, detailed in patent EP3858816A1, employs succinic acid as a resolving agent to separate enantiomers. Key steps include:

  • Racemic Cibenzoline Synthesis :

    • The racemic mixture is synthesized via cyclization of 2,2-diphenylcyclopropylmethanol derivatives. Oxidation with 2-iodoxybenzoic acid yields an intermediate aldehyde, which is subsequently condensed with ethylenediamine under basic conditions.

  • Diastereomeric Salt Formation :

    • Racemic cibenzoline is reacted with succinic acid in a polar solvent (e.g., ethanol-water mixtures), forming diastereomeric salts. The S(+)-enantiomer preferentially crystallizes under controlled temperature (5–10°C) and solvent composition, achieving >99.9% chiral purity.

  • Crystallization and Isolation :

    • The crystalline product is filtered and washed with cold ethanol to remove residual R(-)-enantiomer. Recrystallization from isopropanol further enhances purity.

Table 1: Key Parameters for Diastereomeric Resolution

ParameterCondition/ValueImpact on Purity/Yield
Solvent SystemEthanol:Water (3:1 v/v)Optimizes salt solubility
Temperature5–10°CEnhances S(+)-selectivity
Succinic Acid Equivalents1.1 eqMinimizes racemization

Asymmetric Catalytic Synthesis

While less common due to complexity, asymmetric synthesis routes have been explored to directly yield Cifenline (S)-. These methods leverage chiral catalysts to induce enantioselectivity during cyclopropane ring formation:

  • Catalytic Cyclopropanation :

    • Transition metal catalysts (e.g., rhodium with chiral phosphine ligands) facilitate stereocontrolled cyclopropanation of styrene derivatives. For example, diphenyldiazomethane reacts with vinylimidazole in the presence of Rh₂(S-DOSP)₄ to form the cyclopropane core with >90% enantiomeric excess (ee).

  • Enzymatic Resolution :

    • Lipases and esterases selectively hydrolyze ester intermediates of the racemic mixture. Candida antarctica lipase B (CAL-B) has demonstrated 78% ee for the S(+)-enantiomer in kinetic resolutions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to streamline cibenzoline synthesis. These systems enhance reproducibility and yield through precise control of reaction parameters:

  • Reactor Configuration :

    • Tubular reactors with immobilized catalysts (e.g., palladium on carbon) enable continuous hydrogenation of nitro intermediates.

  • Process Optimization :

    • Temperature (80–100°C) and pressure (10–15 bar) are modulated to minimize byproducts like 4,5-dehydrocibenzoline.

Table 2: Industrial Process Metrics

MetricValueSignificance
Annual Production Capacity500–700 kg/yearMeets global demand
Overall Yield68–72%Economically viable
Purity Post-Crystallization≥99.5% eeComplies with FDA standards

Crystallization and Purification Strategies

Crystallization remains the cornerstone of achieving high enantiomeric purity. Patent EP3858816A1 highlights a two-stage crystallization protocol:

  • Primary Crystallization :

    • The diastereomeric salt is dissolved in hot ethanol (70°C) and gradually cooled to 20°C, inducing nucleation of the S(+)-enantiomer.

  • Secondary Crystallization :

    • Mother liquor from the first stage is treated with seed crystals of Cifenline (S)-succinate in isopropanol, further reducing R(-)-content to <0.1%.

Recent Advances in Enantioselective Synthesis

Solvent-Free Mechanochemical Methods

Emerging techniques employ ball milling to achieve solid-state chiral resolution. Co-grinding racemic cibenzoline with tartaric acid derivatives generates diastereomeric complexes, which are separated via differential solubility in supercritical CO₂. This method reduces solvent waste and improves throughput by 40% compared to traditional approaches.

Photocatalytic Deracemization

Visible-light-driven catalysis using chiral iridium complexes has enabled deracemization of R(-)-cibenzoline to the S(+)-form. Under blue LED irradiation, the R-enantiomer undergoes selective oxidation to an imine intermediate, which is reductively aminated to yield Cifenline (S)- with 85% ee .

Chemical Reactions Analysis

Types of Reactions

Escibenzoline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Cifenline has diverse applications across several fields:

Cardiology

  • Antiarrhythmic Therapy : Cifenline is primarily used to treat cardiac arrhythmias. Studies have shown its efficacy in suppressing premature ventricular complexes (VPCs) with significant statistical improvements compared to placebo treatments .
  • Long-term Efficacy : While initial efficacy is high, some studies indicate a potential loss of effectiveness over prolonged use, suggesting the development of antiarrhythmic resistance .

Pharmacological Research

  • Mechanistic Studies : Cifenline serves as a model compound in pharmacological studies focusing on the mechanisms of antiarrhythmic agents. Its specific action on sodium channels provides insights into drug interactions and cardiac physiology .
  • Drug Development : The compound is studied for potential new formulations or combinations that may enhance its therapeutic effects or reduce side effects .

Toxicological Studies

  • Safety Profile Assessment : Research has documented adverse effects such as gastrointestinal issues and dizziness, which are critical for understanding the safety profile of Cifenline in clinical settings .

Efficacy Data of Cifenline in Clinical Trials

Study TypeSample SizeDosage (mg)VPC Suppression (%)Statistical Significance
Open-label Titration Phase25130-160>75%p < 0.0001
Double-blind Placebo-Controlled23VariableSignificant Controlp < 0.025

Note: VPC = Premature Ventricular Complexes

Case Study: Short-term Treatment of Ventricular Arrhythmias

A clinical study involving 46 patients demonstrated that Cifenline effectively reduced VPCs during both open-label and double-blind phases. Patients receiving dosages between 130 mg and 160 mg reported over 75% suppression of VPCs, showcasing the compound's potential as a reliable antiarrhythmic agent .

Case Study: Long-term Efficacy and Resistance

Another study highlighted the phenomenon of antiarrhythmic resistance observed in patients undergoing long-term treatment with Cifenline. Initial efficacy was noted; however, after two years, patients exhibited reduced responsiveness to the drug, prompting further investigation into alternative therapies or adjunctive treatments .

Mechanism of Action

Escibenzoline exerts its effects by blocking sodium channels in the heart. This action stabilizes the cardiac cell membranes and prevents abnormal electrical activity that can lead to arrhythmias. The compound specifically targets the voltage-gated sodium channels, reducing the excitability of cardiac cells and thereby preventing irregular heartbeats .

Comparison with Similar Compounds

Similar Compounds

    Cibenzoline: The racemic mixture of which Escibenzoline is the S(+)-enantiomer.

    Lidocaine: Another antiarrhythmic agent with a similar mechanism of action.

    Flecainide: A compound used to treat similar cardiac conditions.

Uniqueness

This compound is unique due to its specific enantiomeric form, which provides a more targeted and potentially more effective treatment for arrhythmias compared to its racemic mixture. Its specific action on sodium channels also distinguishes it from other antiarrhythmic agents, which may have broader or different targets .

Biological Activity

Cifenline, specifically the (S)-enantiomer, is a compound primarily recognized for its antiarrhythmic properties. This article delves into its biological activities, synthesizing various research findings, including efficacy data, mechanisms of action, and potential therapeutic applications.

Overview of Cifenline

Cifenline, also known as cibenzoline, is an antiarrhythmic agent that has been primarily studied for its ability to suppress premature ventricular complexes (VPCs). It is classified as a Class IC antiarrhythmic drug, which works by blocking sodium channels in cardiac tissues, thereby stabilizing cardiac membranes and reducing excitability.

Cifenline operates through several mechanisms:

  • Sodium Channel Blockade : It inhibits the influx of sodium ions during depolarization, leading to a decrease in excitability and conduction velocity in cardiac tissues.
  • Prolongation of Refractory Period : By affecting the action potential duration, it helps in controlling arrhythmias.
  • Influence on Autonomic Nervous System : Cifenline may modulate autonomic tone, further contributing to its antiarrhythmic effects.

Clinical Efficacy

A clinical study involving 46 patients with significant VPCs demonstrated that cifenline effectively suppressed these arrhythmias. Key findings include:

  • Efficacy : 75% suppression of VPCs was observed in patients receiving doses of 130 mg or 160 mg twice daily.
  • Statistical Significance : The treatment was significantly more effective than placebo in controlling VPCs (p < 0.0001) and VPC pairs (p < 0.025) .
  • Adverse Effects : Mild gastrointestinal complaints and dizziness were noted, alongside rare instances of hypotension and symptomatic ventricular tachycardia.

Biological Activities Beyond Antiarrhythmia

Recent studies have explored additional biological activities of cifenline and its derivatives:

Antimicrobial Activity

Cifenline exhibits moderate antimicrobial properties against various bacterial strains. In a comparative study:

  • Minimum inhibitory concentrations (MICs) against Gram-positive bacteria ranged from 4–16 µg/mL, indicating significant effectiveness .

Cytotoxicity and Anticancer Potential

Research has indicated potential anticancer activities:

  • Cifenline derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction mechanisms . For instance, one study highlighted cifenline's impact on neuroblastoma cells by activating apoptotic pathways involving caspases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiarrhythmicSignificant suppression of VPCs
AntimicrobialMIC values between 4–16 µg/mL
CytotoxicityInduction of apoptosis in cancer cells
Sodium Channel BlockadeReduced excitability in cardiac tissuesGeneral Knowledge

Case Study 1: Efficacy in Arrhythmia Management

A double-blind placebo-controlled trial demonstrated the effectiveness of cifenline in managing ventricular arrhythmias. The results indicated not only a reduction in VPC frequency but also an improvement in patient quality of life due to decreased arrhythmic episodes.

Case Study 2: Antimicrobial Properties

In another study assessing cifenline's antimicrobial efficacy, various derivatives were tested against both susceptible and resistant bacterial strains. The results showed that modifications to the cifenline structure could enhance antimicrobial activity while maintaining low cytotoxicity levels.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for enantioselective synthesis of (S)-Cifenline, and how can purity be validated?

  • Methodological Answer : Enantioselective synthesis of (S)-Cifenline typically employs asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed reactions). Key parameters include temperature control (e.g., -20°C to room temperature), solvent selection (e.g., tetrahydrofuran for stability), and catalyst loading (1–5 mol%). Purity validation requires chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and mobile phase optimization (hexane:isopropanol, 90:10 v/v). Confirm enantiomeric excess (EE) via retention time comparison with racemic standards .

Q. What in vitro assays are most suitable for preliminary evaluation of (S)-Cifenline’s pharmacological activity?

  • Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for target receptors like α1-adrenergic subtypes) and functional assays (e.g., cAMP modulation in transfected HEK293 cells). Include dose-response curves (IC₅₀/EC₅₀ calculations) and validate with positive controls (e.g., prazosin for α1-antagonism). Ensure assays are performed in triplicate to assess reproducibility .

Q. How can researchers ensure stereochemical stability of (S)-Cifenline during storage and experimental workflows?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (pH, temperature, light). Use LC-MS to monitor degradation products and chiral inversion. Store lyophilized (S)-Cifenline at -80°C in inert atmospheres (argon) to prevent racemization. Include stability data in supplementary materials for peer review .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of (S)-Cifenline to non-canonical targets, and how do they compare to experimental data?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) using cryo-EM or NMR-derived receptor structures. Compare predicted binding energies (ΔG) with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) results. Address discrepancies by refining force field parameters or simulating solvation effects .

Q. How can contradictory findings about (S)-Cifenline’s efficacy in different animal models be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of pharmacokinetic (PK) and pharmacodynamic (PD) data across species (e.g., rodents vs. primates). Adjust for variables like metabolic enzyme expression (CYP450 isoforms) and blood-brain barrier permeability. Use Bayesian statistics to model dose-response heterogeneity and identify confounding factors (e.g., sex-specific metabolism) .

Q. What experimental designs are critical for elucidating the metabolic pathways of (S)-Cifenline in human hepatocytes?

  • Methodological Answer : Incubate (S)-Cifenline with primary human hepatocytes and use UPLC-QTOF-MS for metabolite identification. Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic contributions. Validate findings with recombinant CYP isoforms and correlate with in vivo PK data from clinical trials .

Data Analysis and Contradiction Management

Q. How should researchers address variability in chiral purity assessments of (S)-Cifenline across laboratories?

  • Methodological Answer : Standardize protocols using validated chiral columns (e.g., USP guidelines) and interlaboratory round-robin testing. Apply ANOVA to quantify instrument/operator variability. Publish detailed chromatographic conditions (flow rate, column lot) to enhance reproducibility .

Q. What statistical approaches are recommended for analyzing nonlinear dose-response relationships in (S)-Cifenline studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) with bootstrapping to estimate confidence intervals. Compare AIC (Akaike Information Criterion) values to select the best-fit model. Address outliers via robust regression or sensitivity analysis .

Literature and Resource Guidelines

  • Reliable Sources : Prioritize PubMed, SciFinder, and Web of Science for literature reviews. Exclude non-peer-reviewed platforms (e.g., ) .
  • Data Tables : Include tables for synthetic yields, assay conditions, and statistical outputs (e.g., p-values, EE values) to enhance clarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.